Hydroxybosentan

Pharmacodynamics Active metabolite contribution Endothelin receptor antagonism

Hydroxybosentan (Ro 48-5033) is the major CYP2C9/CYP3A4-mediated active metabolite of bosentan, contributing ~20% to total pharmacological response. Its hepatic clearance relies on OATP1B1/OATP1B3 transporter uptake—a pathway distinct from the parent drug—making it an irreplaceable probe substrate for regulatory DDI risk assessment and a required reference standard for accurate LC-MS/MS bioanalytical method validation in plasma and DBS matrices. Procure ≥98% purity reference material to ensure reliable metabolite identification, PBPK model parameterization, and pharmacokinetic studies that cannot be performed with bosentan or other ERA metabolites alone.

Molecular Formula C27H29N5O7S
Molecular Weight 567.6 g/mol
CAS No. 253688-60-7
Cat. No. B193192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxybosentan
CAS253688-60-7
Synonyms4-(2-Hydroxy-1,1-dimethylethyl)-N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)[2,2’-bipyrimidin]-4-yl]-benzenesulfonamide;  Ro 48-8634;  Ro 48-5033
Molecular FormulaC27H29N5O7S
Molecular Weight567.6 g/mol
Structural Identifiers
SMILESCC(C)(CO)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=NC=CC=N3)OCCO)OC4=CC=CC=C4OC
InChIInChI=1S/C27H29N5O7S/c1-27(2,17-34)18-9-11-19(12-10-18)40(35,36)32-23-22(39-21-8-5-4-7-20(21)37-3)26(38-16-15-33)31-25(30-23)24-28-13-6-14-29-24/h4-14,33-34H,15-17H2,1-3H3,(H,30,31,32)
InChIKeyFAJQMBCLPZWTQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid

Structure & Identifiers


Interactive Chemical Structure Model





Hydroxybosentan (CAS 253688-60-7) Procurement Guide: Active Bosentan Metabolite for PAH and DDI Research Applications


Hydroxybosentan (Ro 48-5033; CAS 253688-60-7) is the major active Phase I metabolite of bosentan, a dual endothelin receptor antagonist approved for pulmonary arterial hypertension (PAH) [1]. Formed via hydroxylation of the t-butyl group by cytochrome P450 isoforms CYP2C9 and CYP3A4, this metabolite is detectable in human plasma, urine, and feces following bosentan administration [2]. Hydroxybosentan retains pharmacological activity at endothelin receptors and is recognized as a substrate of human hepatic uptake transporters OATP1B1 and OATP1B3 [3]. It is commercially available as a reference standard (typical purity ≥98%) for bioanalytical method development, drug-drug interaction (DDI) studies, and metabolic pathway investigations .

Why Hydroxybosentan Cannot Be Substituted with Bosentan or Alternative ERA Metabolites in Bioanalytical and DDI Research


Hydroxybosentan is not interchangeable with bosentan or alternative endothelin receptor antagonist (ERA) metabolites for critical research applications due to fundamental differences in molecular structure, transporter substrate specificity, and quantitative contribution to overall pharmacological activity. Unlike bosentan, which undergoes extensive hepatic metabolism via CYP2C9 and CYP3A4, Hydroxybosentan represents a specific hydroxylated species whose plasma concentrations can reach approximately 10-20% of parent drug levels and whose clearance depends on OATP1B1/OATP1B3-mediated hepatic uptake—a pathway distinct from the parent compound's elimination mechanisms [1]. In hepatocyte toxicity studies, bosentan metabolites exhibit divergent cytotoxicity profiles: Ro 47-8634 (desmethyl bosentan) demonstrates measurable hepatotoxicity, whereas the toxicity contribution of Hydroxybosentan (Ro 48-5033) is not separately quantified [2]. Furthermore, Hydroxybosentan contributes an estimated 20% to the total pharmacological response following bosentan administration, a factor that cannot be accounted for when using bosentan alone or other ERA metabolites in quantitative systems pharmacology models [3].

Hydroxybosentan Quantitative Differentiation: Pharmacokinetic Contribution, Transporter Specificity, and Comparative Metabolic Profiling


Pharmacological Contribution: Hydroxybosentan Accounts for Approximately 20% of Total Bosentan Response

Hydroxybosentan contributes quantifiably to the overall pharmacological effect of bosentan therapy. According to the clinical pharmacology review by Dingemanse and van Giersbergen, the metabolite Ro 48-5033 may contribute approximately 20% to the total response following administration of bosentan [1]. This contribution arises from the metabolite's retained activity at endothelin receptors combined with its systemic exposure. Importantly, the plasma concentration of Hydroxybosentan is reported to be approximately 3-fold higher than that of bosentan, partially compensating for its lower receptor affinity [2]. This quantitative contribution profile is essential for accurate pharmacokinetic-pharmacodynamic (PK-PD) modeling and cannot be extrapolated from bosentan data alone.

Pharmacodynamics Active metabolite contribution Endothelin receptor antagonism

Metabolic Pathway Specificity: CYP2C9 and CYP3A4-Mediated Formation Defines Hydroxybosentan as Primary Bosentan Metabolite

Hydroxybosentan (Ro 48-5033) is distinguished from minor bosentan metabolites by its quantitative predominance in human plasma, urine, and feces. In a radiolabeled absorption, excretion, and metabolism study in healthy male subjects (n=8), Ro 48-5033 was identified as the major metabolite in all three biological matrices [1]. The metabolic pathway involves hydroxylation at the t-butyl group of bosentan, mediated specifically by CYP2C9 and CYP3A4 [2]. By contrast, Ro 47-8634 (O-demethylation product) and Ro 64-1056 (combined demethylation and hydroxylation product) represent minor metabolite species with substantially lower plasma exposure [1]. This metabolic hierarchy establishes Hydroxybosentan as the analytically most relevant metabolite for bioequivalence studies and therapeutic drug monitoring.

Drug metabolism Cytochrome P450 Metabolite identification

Hepatic Transporter Substrate Specificity: OATP1B1 and OATP1B3 Mediate Hydroxybosentan Uptake

Hydroxybosentan shares a critical hepatic uptake mechanism with its parent compound but differs from alternative ERA metabolites in its transporter substrate profile. Treiber et al. (2007) identified both bosentan and its active plasma metabolite Ro 48-5033 as substrates of human organic anion transporting polypeptides OATP1B1 and OATP1B3 [1]. In CHO cells expressing these transporters, uptake of both compounds was efficiently inhibited by cyclosporin A and rifampicin with IC50 values significantly below their effective plasma concentrations in humans [1]. This shared transporter substrate specificity means that DDI studies evaluating OATP-mediated interactions must account for both parent and metabolite exposure—unlike bosentan metabolites not characterized as OATP substrates, which are not subject to the same uptake-mediated clearance pathways.

Drug transporters OATP1B1 OATP1B3 Hepatic uptake DDI

Bioanalytical Recovery: Hydroxybosentan Demonstrates High DBS Recovery Rates

Hydroxybosentan exhibits favorable analytical recovery characteristics in dried blood spot (DBS) assays compared to bosentan. Glinski et al. (2012) developed and validated a fully automated online human DBS analysis method for simultaneous determination of bosentan and its three primary metabolites . Recovery rates for Hydroxybosentan (Ro 48-5033) ranged from 94.4% to 100%, notably higher than the 83.0% to 92.3% recovery observed for bosentan under identical analytical conditions . Recovery rates for Ro 47-8634 (98.0-100%) and Ro 64-1056 (94.3-100%) were comparable to Hydroxybosentan. This high and consistent recovery profile supports robust method validation for clinical DBS applications and reduces analytical variability in metabolite quantification.

Bioanalysis Dried blood spots LC-MS/MS Method validation

Commercial Reference Standard Purity: Hydroxybosentan Available at ≥98% Purity

Hydroxybosentan is commercially available as a reference standard with typical purity specifications of ≥98%, suitable for analytical method development and validation [1]. This purity level is comparable to commercially available bosentan reference standards. The compound is formulated as a crystalline solid with molecular formula C27H29N5O7S and molecular weight 567.6 . Storage recommendations include -20°C under inert atmosphere; solubility in DMSO is confirmed . Isotopically labeled variants (e.g., [13C2,2H4]-Hydroxybosentan) are also available with isotopic enrichment ≥98% 2H and 99% 13C, enabling use as internal standards for quantitative LC-MS/MS assays .

Reference standard Analytical chemistry Quality control

Hydroxybosentan Recommended Procurement Scenarios for Bioanalytical, DDI, and Metabolite Research


Bioanalytical Method Development and Validation for Therapeutic Drug Monitoring

Hydroxybosentan reference standard is essential for developing and validating LC-MS/MS methods for simultaneous quantification of bosentan and its metabolites in plasma or dried blood spot (DBS) matrices. The metabolite's high analytical recovery (94.4-100% in DBS assays) and distinct chromatographic properties require authentic reference material for accurate calibration curve preparation and quality control sample spiking . Given that Hydroxybosentan is the major metabolite in human plasma following bosentan administration, omitting this analyte from TDM panels compromises the completeness of pharmacokinetic assessment [1].

Drug-Drug Interaction (DDI) Studies Involving OATP1B1/OATP1B3 Transporters

Hydroxybosentan serves as a critical probe substrate in hepatic uptake studies evaluating OATP1B1- and OATP1B3-mediated drug interactions. As a confirmed substrate of both transporters, Hydroxybosentan can be used alongside bosentan in sandwich-cultured human hepatocyte models or transporter-transfected cell systems to assess inhibition by co-administered drugs such as cyclosporin A, rifampicin, or sildenafil [2]. Procurement of the reference standard enables accurate quantification of metabolite-specific uptake kinetics and inhibition constants, supporting regulatory DDI risk assessment.

Quantitative Systems Pharmacology (QSP) and Physiologically Based Pharmacokinetic (PBPK) Modeling

Hydroxybosentan reference material is required for generating in vitro data to parameterize PBPK models of bosentan disposition. Because Hydroxybosentan contributes approximately 20% to the total pharmacological response following bosentan administration, accurate modeling of exposure-response relationships demands separate characterization of metabolite-specific parameters including plasma protein binding, intrinsic clearance, and tissue distribution [3]. Omission of the active metabolite component introduces systematic bias in model predictions of efficacy and safety.

Metabolite Identification and Structure Elucidation in Drug Metabolism Studies

As the major hydroxylated metabolite of bosentan formed via CYP2C9 and CYP3A4, Hydroxybosentan reference standard is indispensable for confirming metabolite identity in in vitro hepatocyte incubations or in vivo pharmacokinetic studies [1]. Procurement of authentic Hydroxybosentan enables retention time matching, MS/MS fragmentation pattern comparison, and quantitative calibration—steps that cannot be reliably performed using bosentan alone or structurally distinct ERA metabolites.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hydroxybosentan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.